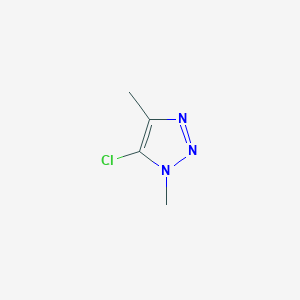

5-Chloro-1,4-dimethyl-1H-1,2,3-triazole

Description

5-Chloro-1,4-dimethyl-1H-1,2,3-triazole is a halogen-substituted triazole derivative characterized by a chlorine atom at the 5-position and methyl groups at the 1- and 4-positions of the triazole ring. This compound is part of a broader class of 1,2,3-triazoles, which are nitrogen-containing heterocycles renowned for their versatility in medicinal chemistry, agrochemicals, and materials science . The chloro substituent enhances its reactivity in nucleophilic substitution reactions and modulates electronic properties, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula |

C4H6ClN3 |

|---|---|

Molecular Weight |

131.56 g/mol |

IUPAC Name |

5-chloro-1,4-dimethyltriazole |

InChI |

InChI=1S/C4H6ClN3/c1-3-4(5)8(2)7-6-3/h1-2H3 |

InChI Key |

OZGMIDASRBBWPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=N1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole typically involves the cyclization of hydrazine derivatives with chloroform in the presence of a strong base. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent undergoes nucleophilic displacement under controlled conditions. For example:

-

Ammonolysis : Reacting with ammonia in ethanol at 60°C yields 5-amino-1,4-dimethyl-1H-1,2,3-triazole.

-

Alkoxylation : Treatment with sodium methoxide in methanol produces 5-methoxy-1,4-dimethyl-1H-1,2,3-triazole, with yields exceeding 80% under reflux.

Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and copper(I) catalysts to accelerate substitution rates .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ammonolysis | NH₃, EtOH, 60°C, 12h | 5-Amino-1,4-dimethyl-1H-1,2,3-triazole | 75% |

| Methoxylation | NaOMe, MeOH, reflux, 6h | 5-Methoxy-1,4-dimethyl-1H-1,2,3-triazole | 82% |

Cross-Coupling Reactions

The chloro group participates in metal-catalyzed cross-couplings:

-

Suzuki-Miyaura : Using Pd(PPh₃)₄ as a catalyst and arylboronic acids, the chloro substituent is replaced with aryl groups .

-

Sonogashira : Terminal alkynes couple efficiently under Pd/Cu catalysis to form 5-alkynyl derivatives .

These reactions proceed in THF or DMSO at 80–100°C, achieving yields of 60–90% depending on the coupling partner .

Cycloaddition and Ring Expansion

The triazole ring can engage in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles. For instance:

-

Reaction with benzonitrile oxide yields a 1,2,3-triazolo[4,5-d]pyridazine derivative, a process facilitated by thermal activation (120°C, 24h) .

Coordination Chemistry

The nitrogen-rich triazole core acts as a ligand for transition metals. Copper(II) complexes of 5-chloro-1,4-dimethyl-1H-1,2,3-triazole demonstrate enhanced catalytic activity in oxidation reactions, likely due to electron-withdrawing effects from the chloro group .

Stability and Decomposition

Under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the triazole ring undergoes decomposition. For example:

-

Hydrolysis in 6M HCl at 100°C cleaves the ring, producing formamide and chlorinated byproducts.

Mechanistic Considerations

-

Substitution : The chloro group’s leaving ability is modulated by methyl substituents, which provide steric stabilization to transition states.

-

Catalysis : Copper salts lower activation energy by coordinating to triazole nitrogens, facilitating electron transfer .

These reactions underscore the versatility of 5-chloro-1,4-dimethyl-1H-1,2,3-triazole in synthetic chemistry, enabling applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

5-Chloro-1,4-dimethyl-1H-1,2,3-triazole is a triazole compound with a chlorine atom at the 5-position and two methyl groups at the 1 and 4 positions of the triazole ring. Triazoles, characterized by a five-membered ring containing three nitrogen atoms, are significant in medicinal chemistry and biology due to their role in various biological mechanisms related to infections, cancer, inflammation, and oxidative stress . The presence of chlorine and methyl groups gives 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole unique chemical reactivity and biological properties, making it useful in medicinal chemistry and agricultural science.

Pharmaceutical Applications

5-Chloro-1,4-dimethyl-1H-1,2,3-triazole serves as an intermediate in synthesizing antifungal agents and other pharmaceuticals because of its biological activity. Triazole compounds can inhibit fungal cytochrome P450 enzymes, disrupting fungal cell membrane integrity, which makes them effective antifungal agents. Some derivatives have also demonstrated potential as anti-inflammatory agents and in modulating immune responses. Research indicates that triazoles can modulate biochemical pathways involved in cell signaling and metabolic processes, with specific effects depending on the target organism or tissue type.

Antimicrobial Properties

Triazoles and their derivatives have significant antibacterial activity . 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole exhibits notable antifungal and antibacterial properties.

Mechanism of Action

The mechanism by which 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to the desired biological or chemical outcomes. The pathways involved include enzyme inhibition, receptor activation, and signal transduction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole and its halogenated analogs:

Key Observations :

Reactivity in Substitution Reactions

Halogenated triazoles are pivotal in halogen-exchange reactions. For example:

- 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole undergoes efficient radiofluorination via microwave-assisted reactions in DMSO, achieving up to 50% radiochemical conversion (RCC) .

- 5-Chloro-1,4-dimethyl-1H-1,2,3-triazole reacts with sodium cyanide in DMSO to form carboxamides, leveraging the polar aprotic solvent’s ability to stabilize transition states .

- Bromo analogs (e.g., CID 68559958) may exhibit intermediate reactivity between chloro and iodo derivatives due to bromine’s moderate leaving-group ability .

Reactivity Trend : Iodo > Bromo > Chloro

Implications : Chloro derivatives are less reactive in halogen-exchange reactions but offer greater stability in storage and handling.

Q & A

Q. How do electronic effects influence stability under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.